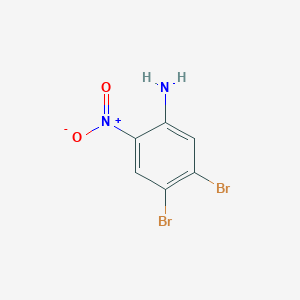

4,5-Dibromo-2-nitroaniline

Description

4,5-Dibromo-2-nitroaniline (CAS: Not explicitly provided; molecular formula: C₆H₃Br₂N₂O₂) is a halogenated nitroaniline derivative synthesized through a multi-step process involving bromination, acetylation, nitration, and hydrolysis. Its synthesis starts with 3-bromoaniline, which undergoes sequential bromination and nitration to yield the final product with a total yield of 51% .

This compound serves as a precursor in pharmaceutical research, particularly in synthesizing dihydroquinoxalinone derivatives for biological evaluation . Its reactivity, such as hydrogenation with Raney Nickel under 55 psi H₂, demonstrates its utility in generating reduced intermediates for further functionalization .

Propriétés

Formule moléculaire |

C6H4Br2N2O2 |

|---|---|

Poids moléculaire |

295.92 g/mol |

Nom IUPAC |

4,5-dibromo-2-nitroaniline |

InChI |

InChI=1S/C6H4Br2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 |

Clé InChI |

QIDSVLUIWDDFKL-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=CC(=C1Br)Br)[N+](=O)[O-])N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

4,5-Dibromo-2-nitroaniline belongs to a class of halogenated nitroanilines. Key structural analogs include compounds with varying halogen substituents (Br vs. Cl), positional isomers, and derivatives with additional functional groups. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Comparison Points

Substituent Effects :

- Halogen Type : Bromine imparts higher molecular weight and lipophilicity compared to chlorine, influencing solubility and biological activity. For instance, this compound’s bromine substituents enhance steric hindrance, slowing reduction kinetics compared to 4,5-Dichloro-2-nitroaniline .

- Positional Isomerism : 2,4-Dibromo-6-nitroaniline (vs. This compound) exhibits distinct electronic properties due to nitro group placement, altering its reactivity in electrophilic substitutions .

Synthetic Utility :

- This compound is selectively etherified at the C5 position to synthesize diphenyl ethers, a step critical in developing antiviral agents .

- Chlorinated analogs like 4,5-Dichloro-2-nitroaniline are cheaper to produce but less effective in reactions requiring strong electron-withdrawing groups .

Thermal Stability :

- The brominated analog’s higher melting point (197–205°C) vs. unsubstituted nitroanilines (e.g., 2-nitroaniline, mp 70–74°C ) reflects enhanced intermolecular forces from halogen bonds.

Biological Relevance :

- Bromine’s hydrophobicity increases cell membrane penetration, making this compound a preferred intermediate in drug discovery over chlorine analogs .

Research Findings and Discrepancies

- Melting Point Variability : The observed discrepancy in melting points (197–199°C vs. 204–205°C) may arise from polymorphic forms or impurities during synthesis .

- Hydrogenation Efficiency : this compound requires Raney Nickel and high-pressure H₂ for reduction, whereas dichloro analogs react under milder conditions due to smaller halogen size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.